5-Methoxy Propranolol Hydrochloride

Overview

Description

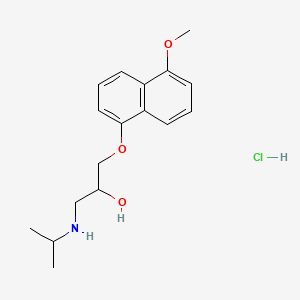

5-Methoxy Propranolol Hydrochloride is a chemical compound with the molecular formula C17H23NO3•HCl and a molecular weight of 325.83 . It is a protected metabolite of Propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension, angina, and other cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy Propranolol Hydrochloride typically involves the protection of the hydroxyl group in Propranolol followed by methoxylation. One common method involves the use of methanol and hydrochloric acid under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis to ensure high yield and purity. This method involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine, followed by methoxylation and hydrochloride salt formation .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy Propranolol Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various methoxy-substituted derivatives and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

5-Methoxy Propranolol Hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool to study beta-adrenergic receptor interactions and signal transduction pathways.

Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the metabolism of Propranolol and its derivatives.

Industry: It is used in the development of controlled drug release systems and as a reference compound in quality control

Mechanism of Action

5-Methoxy Propranolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, affecting various signaling pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

Propranolol: The parent compound, used widely in clinical settings.

Atenolol: A selective beta-1 adrenergic antagonist.

Metoprolol: Another selective beta-1 adrenergic antagonist.

Nadolol: A non-selective beta-adrenergic antagonist similar to Propranolol.

Uniqueness

5-Methoxy Propranolol Hydrochloride is unique due to its methoxy substitution, which provides distinct pharmacokinetic properties and metabolic pathways compared to its parent compound, Propranolol. This modification can lead to differences in receptor binding affinity and duration of action .

Properties

IUPAC Name |

1-(5-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-12(2)18-10-13(19)11-21-17-9-5-6-14-15(17)7-4-8-16(14)20-3;/h4-9,12-13,18-19H,10-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWDJEPNDLNVLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857970 |

Source

|

| Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14133-98-3 |

Source

|

| Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid](/img/structure/B588073.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)